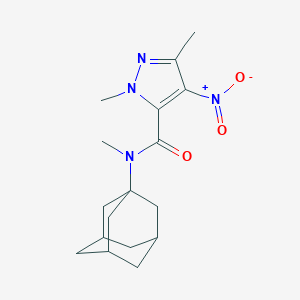
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. AMPK is a key regulator of metabolism, and its activation has been shown to have beneficial effects on a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and autophagy.
Mechanism of Action
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allosterically activate the kinase. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have a wide range of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased autophagy. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, this compound has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase-3β, which may complicate its interpretation in some experiments. Additionally, this compound has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
Future research on N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide may focus on its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanisms of AMPK activation by this compound and its downstream effects on cellular metabolism and disease pathogenesis. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for therapeutic intervention.
Synthesis Methods
The synthesis of N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride to form the carboxamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. In vitro and in vivo studies have shown that this compound activates AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to inhibit the proliferation of cancer cells and induce autophagy, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C17H24N4O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
InChI Key |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)


![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)




![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
